4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Overview
Description
4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a complex organic compound that features a quinoxaline moiety, a phenylsulfonyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride. The final step involves esterification to attach the benzyl group to the propanoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives
Reduction: Formation of dihydroquinoxaline derivatives
Substitution: Formation of substituted quinoxaline derivatives
Scientific Research Applications
4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural complexity.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The overall effect is modulation of biochemical pathways, which can lead to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2-methylquinoxaline share the quinoxaline core but differ in their substituents.
Phenylsulfonyl derivatives: Compounds such as phenylsulfonyl chloride and phenylsulfonyl hydrazide have the phenylsulfonyl group but lack the quinoxaline moiety.
Benzyl esters: Compounds like benzyl acetate and benzyl benzoate have the benzyl ester functionality but differ in their core structures.
Uniqueness
4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the combination of its quinoxaline core, phenylsulfonyl group, and benzyl ester functionality. This unique structure imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs.
Properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-23(15-14-22-24(28)26-21-9-5-4-8-20(21)25-22)31-16-17-10-12-19(13-11-17)32(29,30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUOOAYCXGGZKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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